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Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419 Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides a

technical overview of ATTO 565 biotin, a versatile fluorescent probe. This document details its

spectral properties, experimental applications, and the underlying principles of its use in

various research methodologies.

ATTO 565 biotin is a fluorescent label that belongs to the rhodamine class of dyes.[1] It is

characterized by its strong absorption, high fluorescence quantum yield, and significant thermal

and photostability.[1] These properties make it a valuable tool for a wide range of applications

in life sciences, particularly in single-molecule detection and high-resolution microscopy.[1] The

biotin moiety allows for highly specific and strong binding to avidin and streptavidin, forming the

basis of its utility in numerous detection and labeling techniques.[2][3]

Core Photophysical and Chemical Properties
The utility of a fluorophore is defined by its specific spectral and physical characteristics. ATTO
565 biotin exhibits properties that make it suitable for various fluorescence-based assays. A

summary of these quantitative data is presented below for easy reference and comparison.
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Property Value Reference

Excitation Maximum (λex) 563-565 nm [2]

Emission Maximum (λem) 590-592 nm [2]

Molar Extinction Coefficient

(εmax)
1.2 x 10^5 M-1 cm-1 [2]

Fluorescence Quantum Yield

(ηfl)
90% [2]

Fluorescence Lifetime (τfl) 4.0 ns [2]

Molecular Formula C46H57ClN6O10S

Molecular Weight 921.50 g/mol

Principles of Detection: The Biotin-Streptavidin
Interaction
The functionality of ATTO 565 biotin in most applications hinges on the remarkably strong and

specific non-covalent interaction between biotin and streptavidin (or avidin).[4] Streptavidin, a

tetrameric protein, has four high-affinity binding sites for biotin.[5] This interaction is one of the

strongest known biological interactions, with a dissociation constant (Kd) in the order of 10^-14

M.[4] This robust binding allows for a versatile two-step detection strategy. First, a biotinylated

molecule (like an antibody or a nucleic acid probe) is used to bind to the target of interest.

Subsequently, a streptavidin-conjugate, in this case, fluorescently labeled with ATTO 565, is

introduced to bind to the biotin, thereby providing a detectable fluorescent signal at the target's

location. This system also offers inherent signal amplification, as one biotinylated primary

molecule can be bound by a streptavidin-ATTO 565 conjugate which may have multiple

fluorophores, or multiple streptavidin conjugates can bind to a target with multiple biotinylation

sites.
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Caption: General principle of biotin-streptavidin based detection.

Experimental Protocols and Applications
ATTO 565 biotin is a versatile tool applicable to a range of standard laboratory techniques.

Below are detailed methodologies for its use in fluorescence microscopy, flow cytometry, and

western blotting.

Fluorescence Microscopy
ATTO 565 biotin is well-suited for various high-resolution microscopy techniques, including

PALM, dSTORM, and STED.[2] The following is a general protocol for immunofluorescence

staining.

Methodology:

Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.

Fixation: Wash cells with phosphate-buffered saline (PBS) and then fix with 4%

paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1%

Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.

Blocking: Wash cells again with PBS and block non-specific binding sites by incubating with

a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the cells with a biotinylated primary antibody specific

to the target of interest, diluted in the blocking buffer, for 1-2 hours at room temperature or

overnight at 4°C.

Washing: Wash the cells three times with PBS to remove unbound primary antibody.

Streptavidin-ATTO 565 Incubation: Incubate the cells with streptavidin-ATTO 565, diluted in

the blocking buffer (typically at a concentration of 1-5 µg/mL), for 1 hour at room

temperature, protected from light.

Final Washes and Mounting: Wash the cells three times with PBS, with an optional

counterstain (e.g., DAPI for nuclear staining) in the second wash. Mount the coverslips onto

microscope slides using an appropriate mounting medium.

Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate

filters for ATTO 565 (Excitation: ~560 nm, Emission: ~590 nm).
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Caption: Workflow for immunofluorescence using ATTO 565 biotin.
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Flow Cytometry
In flow cytometry, ATTO 565 biotin can be used for the detection of cell surface or intracellular

antigens.

Methodology:

Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells,

blood samples).

Blocking: Resuspend the cells in a blocking buffer (e.g., FACS buffer: PBS with 1% BSA and

0.1% sodium azide) and incubate for 15 minutes on ice to block non-specific binding.

Primary Antibody Incubation: Incubate the cells with a biotinylated primary antibody at a

predetermined optimal concentration for 30-60 minutes on ice, protected from light.

Washing: Wash the cells twice with cold FACS buffer by centrifugation.

Streptavidin-ATTO 565 Incubation: Resuspend the cell pellet in FACS buffer containing the

appropriate dilution of streptavidin-ATTO 565 and incubate for 30 minutes on ice, protected

from light.

Final Washes: Wash the cells twice with cold FACS buffer.

Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer equipped with

a laser and detectors suitable for ATTO 565 (e.g., a yellow-green laser at 561 nm for

excitation).
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Caption: Workflow for flow cytometry using ATTO 565 biotin.

Western Blotting
ATTO 565 biotin can be used for the fluorescent detection of proteins on a western blot

membrane.

Methodology:
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Protein Separation and Transfer: Separate your protein sample using SDS-PAGE and

transfer the proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or

3% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a biotinylated primary antibody

diluted in the blocking buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Streptavidin-ATTO 565 Incubation: Incubate the membrane with streptavidin-ATTO 565

diluted in the blocking buffer for 1 hour at room temperature with gentle agitation, protected

from light.

Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove

unbound conjugate.

Detection: Image the blot using a fluorescence imaging system with the appropriate

excitation and emission filters for ATTO 565.
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Caption: Workflow for Western blotting using ATTO 565 biotin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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